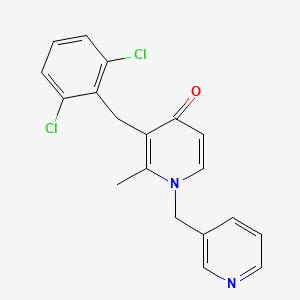

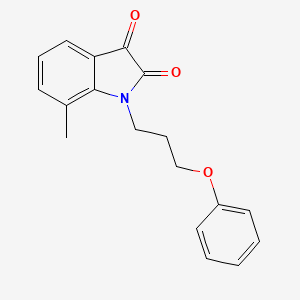

![molecular formula C26H25N7O4 B2457217 N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide CAS No. 1172297-49-2](/img/structure/B2457217.png)

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-4-one core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and can be seen as a bioisostere of natural purine .

Synthesis Analysis

The synthesis of similar pyrazolo[3,4-d]pyrimidin-4-one derivatives has been reported in the literature . The process involves a series of transformations including the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines . The final pyrazolo[3,4-d]pyrimidin-4-one derivatives can also be synthesized from 5-(arylamido)-1H-pyrazole-4-carboxylic acids in the presence of a catalytic amount of anhydrous zinc (II) chloride .Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

The compound has been studied in the context of catalysis and organic synthesis. Researchers have explored new catalytic protocols using ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride , as a catalyst. This methodology enabled the Michael addition of N-heterocycles to chalcones. Specifically, it was applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of the chalcone and the triazole Michael addition to the chalcone demonstrated good green metrics .

Bioactivity and Medicinal Chemistry

The compound’s structure contains interesting features, including the triazole ring. Triazole derivatives are known for their diverse biological effects, making them valuable in medicinal chemistry. The compound’s potential bioactivity warrants further investigation, especially considering its stability and ability to bind to “privileged structures” through hydrogen bonding. Researchers may explore its potential as an antimicrobial, antitumor, or anti-inflammatory agent .

Aza-Michael Reaction and β-Aminocarbonyl Derivatives

The aza-Michael reaction is a powerful synthetic tool for accessing β-aminocarbonyl derivatives. This transformation allows the introduction of nitrogen heteroarenes into carbonyl compounds. The compound’s structure suggests it could participate in such reactions, leading to valuable precursors for bioactive molecules. Researchers interested in drug discovery and synthetic chemistry may find this avenue intriguing .

Structural Insights

The crystal structure of N-(1-(3,4-dimethoxyphenyl)-2-methylpropyl) provides insights into its conformation and packing. Understanding its solid-state arrangement can guide further studies related to its properties and reactivity .

Cytotoxicity Evaluation

While specific data on cytotoxicity for this compound is not readily available, researchers could explore its effects on cell lines. Considering its unique structure, it may exhibit interesting cytotoxic properties .

Wirkmechanismus

Target of Action

The primary targets of this compound are currently unknown. The compound is a derivative of pyrazolo[3,4-d]pyrimidin-4-one , a class of compounds that have been synthesized and studied for various biological activities.

Mode of Action

Given its structural similarity to other pyrazolo[3,4-d]pyrimidin-4-one derivatives , it may interact with its targets in a similar manner. These interactions could involve binding to the target protein, leading to changes in its function.

Biochemical Pathways

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and studied for various biological activities , but the exact pathways they affect are not well-defined

Pharmacokinetics

For instance, the compound’s solubility could be influenced by its interaction with solvents such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) .

Result of Action

Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant inhibitory activity , suggesting that this compound might also have similar effects.

Eigenschaften

IUPAC Name |

N-[2-[1-(3,4-dimethylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N7O4/c1-14-6-7-17(10-15(14)2)32-23-20(13-27-32)25(35)30-26(29-23)33-22(11-16(3)31-33)28-24(34)19-9-8-18(36-4)12-21(19)37-5/h6-13H,1-5H3,(H,28,34)(H,29,30,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZKPACAXAXOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=C(C=C(C=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

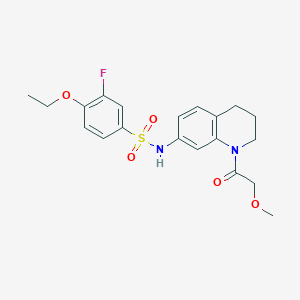

![2-[(2-Chloro-5-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2457135.png)

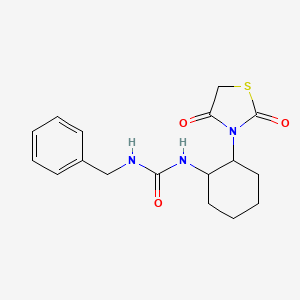

![(2,2-Dimethoxyspiro[3.3]heptan-6-yl)methanamine](/img/structure/B2457136.png)

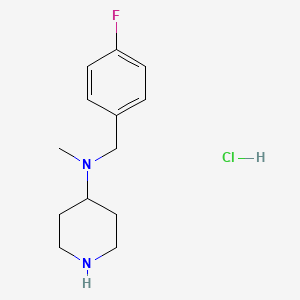

![N,N-dimethyl-4-(2H-phenanthro[9,10-d]imidazol-2-yl)aniline](/img/structure/B2457141.png)

![2-bromo-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2457146.png)

![1-Benzyl 6-(tert-butyl) 3,3-difluoro-1,6-diazaspiro[3.5]nonane-1,6-dicarboxylate](/img/structure/B2457151.png)

![3-[(E)-6-(Dimethylamino)-6-oxohex-1-enyl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-prop-2-enyloxamide](/img/structure/B2457156.png)